Product packaging for Dihydro-beta-erythroidine hydrobromide(Cat. No.:CAS No. 29734-68-7)

Dihydro-beta-erythroidine hydrobromide

カタログ番号: B109753
CAS番号: 29734-68-7
分子量: 356.25 g/mol
InChIキー: GFIGWAJEIMHJJB-LINSIKMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Origin and Contextualization within Erythrina Alkaloids

Dihydro-beta-erythroidine is a naturally occurring alkaloid. ontosight.ai It is isolated from various parts, including the seeds, of plants belonging to the Erythrina genus, a group of flowering plants in the Fabaceae family found in tropical and subtropical regions. wikipedia.orgnih.gov This compound is a member of a larger class of molecules known as Erythrina alkaloids. nih.gov

The chemical signature of Erythrina alkaloids is the Erythrinane skeleton, a distinctive tetracyclic spiroamine structure. wikipedia.org These alkaloids are broadly categorized into three main types: dienoid, alkenoid, and lactonic alkaloids. wikipedia.orgresearchgate.net Dihydro-beta-erythroidine belongs to the alkenoid category and is one of the most prominent members of this family studied in scientific research. researchgate.netthieme-connect.com The hydrobromide salt form of the compound enhances its solubility in aqueous solutions, facilitating its use in experimental preparations. tocris.com

Significance as a Neuronal Nicotinic Acetylcholine (B1216132) Receptor Antagonist in Academic Investigation

The primary significance of Dihydro-beta-erythroidine hydrobromide in research stems from its function as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). ontosight.aimedchemexpress.com In this role, it binds to nAChRs and inhibits the action of the neurotransmitter acetylcholine, thereby blocking receptor activation. ontosight.ai This property makes it an invaluable tool for studying the physiological and cognitive functions mediated by these receptors, such as neurotransmission. ontosight.ai

Research has demonstrated that Dihydro-beta-erythroidine has a moderate selectivity for nAChRs containing the α4 subunit. tocris.comrndsystems.com It is particularly potent at the α4β2 subtype, which is abundant in the human brain. nih.govnih.gov Its ability to block specific nAChR subtypes allows investigators to parse the distinct roles these receptors play in the central nervous system. ontosight.ai For instance, it is frequently used in in vivo studies to antagonize the behavioral and neurological effects of nicotine (B1678760), which also acts on these receptors. rndsystems.comnih.gov This antagonism has been observed in various animal models, where the compound blocks the discriminative stimulus properties of nicotine. medchemexpress.com

The specific binding affinity of Dihydro-beta-erythroidine has been quantified in numerous studies, providing precise data on its antagonist activity at different receptor combinations.

Receptor SubtypeIC50 Value (μM)Description
α4β4 0.19The concentration at which DHβE inhibits 50% of the receptor response. tocris.comrndsystems.com
α4β2 0.37The concentration at which DHβE inhibits 50% of the receptor response. tocris.comrndsystems.com

This table presents the half-maximal inhibitory concentration (IC50) values of Dihydro-beta-erythroidine for two different neuronal nicotinic acetylcholine receptor subtypes, indicating its potency as an antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22BrNO3 B109753 Dihydro-beta-erythroidine hydrobromide CAS No. 29734-68-7

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGWAJEIMHJJB-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952179
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29734-68-7
Record name 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29734-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-beta-erythroidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-beta-erythroidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Characterization of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Dihydro-beta-erythroidine (DHβE) is a naturally occurring alkaloid compound derived from plants of the Erythrina species. ontosight.ai It functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). ontosight.aimedchemexpress.comncats.io Its mechanism of action involves binding to the same site as the endogenous neurotransmitter, acetylcholine, on the receptor, thereby inhibiting the receptor's activation. ontosight.ainih.gov This antagonistic action blocks the normal physiological processes mediated by these receptors. ontosight.ai DHβE's specific binding properties and selectivity for certain nAChR subtypes have established it as a valuable pharmacological tool in neuroscience research. ontosight.ainih.gov

Dihydro-beta-erythroidine hydrobromide acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. tocris.com This classification indicates that it directly competes with acetylcholine and other nicotinic agonists for the binding sites on the receptor protein. By occupying these sites without activating the receptor, DHβE prevents the ion channel from opening, thus blocking the influx of ions that would normally lead to neuronal excitation. ontosight.ainih.gov Its ability to competitively inhibit nAChR function has been demonstrated in various experimental models, where it effectively blocks the physiological and behavioral effects of nicotine (B1678760). medchemexpress.comtocris.comrndsystems.com

DHβE exhibits a distinct profile of selectivity and affinity across the diverse family of nAChR subtypes. This differential binding is a key feature of its pharmacological character, making it particularly useful for distinguishing the roles of specific receptor subtypes in the central nervous system. researchgate.net

Research has consistently shown that DHβE has a pronounced selectivity for nAChRs containing the α4 subunit. ncats.iotocris.comrndsystems.com It is recognized as a potent competitive antagonist of the α4β2 subtype, which is the most abundant nAChR subtype in the mammalian brain. nih.govnih.govnih.gov Its affinity extends to other α4-containing receptors, notably the α4β4 subtype. tocris.comrndsystems.com

Quantitative studies have determined its inhibitory potency against these subtypes. For instance, DHβE displays IC₅₀ values of 0.37 μM for α4β2 receptors and 0.19 μM for α4β4 receptors, indicating a high affinity for these specific assemblies. tocris.comrndsystems.com Another study using a [³H]epibatidine binding assay reported a binding affinity (Kᵢ) of 0.82 μM at the α4β2 receptor. nih.gov

Inhibitory Potency (IC₅₀) of Dihydro-beta-erythroidine at α4-containing nAChR Subtypes
nAChR SubtypeIC₅₀ (μM)Reference
α4β20.37 tocris.comrndsystems.com
α4β40.19 tocris.comrndsystems.com

The antagonist activity of DHβE is not uniform across all heteromeric nAChRs. Studies comparing different receptor combinations have revealed significant variations in sensitivity. For example, when combined with the α3 subunit, the β2 subunit confers much higher sensitivity to DHβE than the β4 subunit; α3β2 receptors are 56-fold more sensitive to blockade by DHβE than α3β4 receptors. jneurosci.orgnih.gov

Similarly, functional studies have demonstrated that α4β2 channels are significantly more sensitive to being blocked by DHβE than α2β2 channels. researchgate.net This differential sensitivity allows researchers to pharmacologically dissect the contributions of these distinct receptor subtypes in native tissues. DHβE is known to act at a variety of heteromeric nAChRs, including α4β2, α4β4, α3β2, α2β2, and α2β4 subtypes. researchgate.net

A critical aspect of DHβE's selectivity profile is its weak interaction with the homomeric α7 nAChR subtype. nih.gov In contrast to its high, nanomolar-range affinity for α4β2 receptors, DHβE inhibits α7 nAChRs with a much lower affinity, typically in the micromolar range. nih.gov This clear distinction in potency makes DHβE a preferred antagonist for studies aiming to isolate the function of heteromeric nAChRs, particularly the α4β2 subtype, from the activity of α7 receptors. nih.gov

The sensitivity of different nAChR subtypes to DHβE is dictated by specific amino acid residues within the N-terminal extracellular domain, where the agonist binding sites are located. nih.gov Chimeric studies swapping domains between β subunits have been instrumental in identifying these molecular determinants.

A major determinant for DHβE sensitivity resides on the β subunit. Studies comparing the highly sensitive α3β2 receptor with the less sensitive α3β4 receptor identified a critical region between amino acid residues 54 and 63 of the β subunit. jneurosci.orgnih.gov Within this segment, a single amino acid, threonine at position 59 (Thr59) on the β2 subunit, was identified as a key residue. Mutating this residue to the corresponding one in the β4 subunit (lysine) results in a significant decrease in DHβE sensitivity. jneurosci.org

Further research on the high-affinity α4β2 receptor has identified several residues that contribute to the binding and antagonist action of DHβE. These include conserved aromatic residues within the binding pocket, such as α4Trp182 in loop B and α4Tyr230 in loop C on the principal face, and β2Trp82 in loop D on the complementary face. nih.gov A particularly important determinant of selectivity is an aspartate residue at position 196 on the β2 subunit (β2Asp196). Homology modeling predicts a strong ionic interaction between this residue and DHβE, and mutating it abolishes the receptor's sensitivity to the antagonist. This residue is not conserved in subunits that form nAChRs with low sensitivity to DHβE, highlighting it as a major molecular determinant of the compound's receptor selectivity. nih.gov

Key Amino Acid Residues Influencing DHβE Sensitivity
SubunitResidue/RegionSignificanceReference
β2Threonine 59 (Thr59)Critical for high sensitivity in α3β2 vs. α3β4 receptors. jneurosci.org
α4Tryptophan 182 (Trp182)Contributes to binding and sensitivity. nih.gov
α4Tyrosine 230 (Tyr230)Contributes to the closed state elicited by the antagonist. nih.gov
β2Tryptophan 82 (Trp82)Contributes to the closed state elicited by the antagonist. nih.gov
β2Aspartate 196 (Asp196)Major determinant of selectivity; predicted to form ionic bond. nih.gov

Molecular Determinants of Receptor Sensitivity and Functional Blockade

Contribution of Alpha Subunits to Antagonist Sensitivity

The sensitivity of neuronal nicotinic acetylcholine receptors (nAChRs) to this compound is significantly determined by the composition of their alpha subunits. The α4 subunit, in particular, confers high sensitivity to this antagonist. Studies comparing different nAChR subtypes have revealed a substantial difference in inhibition, with receptors containing the α4 subunit being more potently blocked by this compound than those containing the α3 subunit.

For instance, the α4β4 nAChR subtype exhibits approximately 120-fold greater sensitivity to this compound than the α3β4 subtype. This differential sensitivity is attributed to specific regions within the N-terminal extracellular domain of the alpha subunit. Research has identified key sequence segments that are critical for this antagonist's binding and efficacy.

nAChR SubtypeIC50 for this compound
α4β4~0.19 µM
α4β2~0.37 µM
α3β4~23.1 µM
Role of Specific Transmembrane Pore Residues in nAChR Function and Gating (e.g., α4 L257, α4 L264)

The function and gating of the nAChR ion channel are critically influenced by specific amino acid residues within the transmembrane pore. Molecular modeling and electrophysiological studies have identified the side chains of two leucine (B10760876) residues in the α4 subunit, α4 L257 (located at the 9' position) and α4 L264 (at the 16' position), as forming the main constrictions of the pore.

The residue at the 9' position is a well-established component of the channel gate. The constriction formed by these hydrophobic residues acts as a barrier to ion flow in the closed state of the receptor. The binding of an antagonist like this compound stabilizes this closed conformation. Interestingly, while both residues contribute to the physical constriction of the pore, α4 L257 has been specifically implicated in influencing the slow component of receptor desensitization.

ResiduePositionRole in nAChR Function
α4 L2579'Main constriction of the transmembrane pore, involved in channel gating and influences the slow component of desensitization.
α4 L26416'Main constriction of the transmembrane pore.

Modulation of Cholinergic Transmission and Downstream Neurochemical Signaling

Influence on Striatal GABAergic Neuronal Excitation and Interneuron Networks

This compound exerts a significant influence on striatal microcircuits by modulating the activity of GABAergic neurons. It has been shown to block the excitation of striatal GABAergic neurons. This action has profound effects on the local network dynamics, as it can completely suppress polysynaptic inhibition among striatal cholinergic interneurons.

Furthermore, specific subtypes of striatal interneurons, such as the neuropeptide Y-neurogliaform (NPY-NGF) interneurons, express nAChRs that are sensitive to low concentrations of this compound. By blocking the nicotinic receptors on these interneurons, the compound can alter their firing patterns and subsequent GABA release, thereby reshaping the inhibitory tone within the striatum.

Regulation of Dopamine (B1211576) Release in Central Nervous System Regions

The regulation of dopamine release by this compound is complex and appears to be both region- and receptor subtype-specific. Nicotinic acetylcholine receptors are located on the presynaptic terminals of dopamine neurons, where they can modulate dopamine release.

In the context of cocaine-induced dopamine release, the effects of this compound vary depending on the brain region. For example, in the nucleus accumbens, this compound, particularly when co-perfused with other nicotinic antagonists, can decrease the cocaine-elicited increase in dopamine levels. Conversely, when administered into the ventral tegmental area (VTA), it can significantly increase the cocaine-induced surge of dopamine in the nucleus accumbens. These findings suggest that this compound can differentially modulate presynaptic dopamine release mechanisms, likely by acting on distinct nAChR subtypes that have opposing effects on dopamine terminal excitability.

A comprehensive review of the available scientific literature did not yield specific research findings on the age-dependent regulation of dopamine systems by this compound. While the dopamine system is known to undergo significant changes throughout the lifespan, from development and adolescence to aging, the direct interaction of this specific compound with these age-related neurobiological processes has not been documented in the searched sources. Therefore, this remains an area for future investigation.

Advanced Methodological Approaches in Dihydro Beta Erythroidine Research

In Vitro Electrophysiological Techniques

In vitro electrophysiology remains a cornerstone for characterizing the functional effects of DHβE on nAChRs at the cellular and subcellular levels. These methods allow for precise control of the cellular environment and direct measurement of ion channel activity in response to DHβE application.

The Xenopus laevis oocyte expression system is a robust and widely used platform for studying the pharmacology of ion channels, including nAChRs. nih.govnih.govresearchgate.net By injecting cRNA encoding specific nAChR subunits into the oocytes, researchers can express functional receptors on the oocyte membrane. The two-electrode voltage clamp (TEVC) technique is then employed to measure the macroscopic currents passing through these channels in response to acetylcholine (B1216132) (ACh) and its modulation by antagonists like DHβE. researchgate.net

This methodology has been instrumental in determining the selectivity of DHβE for different nAChR subtypes. For instance, studies have shown that DHβE exhibits moderate selectivity for the neuronal α4 subunit-containing receptors. tocris.com TEVC recordings from oocytes expressing chimeric α4/α3 subunits co-expressed with the β4 subunit have helped to map the amino acid residues within the N-terminal extracellular domain of the α subunit that are critical for DHβE sensitivity. nih.gov

Inhibition Constants (IC50) of Dihydro-beta-erythroidine at Different nAChR Subtypes Determined by TEVC in Xenopus Oocytes
nAChR SubtypeIC50 (µM)Reference
α4β40.19 tocris.comnih.gov
α4β20.37 tocris.com
α3β423.1 nih.gov

Patch clamp electrophysiology offers higher resolution than TEVC and can be applied to cultured neurons or brain slices, providing insights into the effects of DHβE in a more physiologically relevant context. This technique allows for the recording of currents from single channels or whole cells.

In studies utilizing HEK 293 cells stably transfected with human α4 and β2 nAChR subunits, the patch-clamp technique has been used to characterize the inhibitory effects of DHβE. nih.gov Co-application of ACh with increasing concentrations of DHβE demonstrated a reversible, concentration-dependent block of the ACh-evoked currents, with an apparent half-inhibitory concentration (IC50) of 80 nM. nih.gov Furthermore, patch-clamp studies on striatal GABAergic neurons have revealed that DHβE can block their excitation, thereby suppressing polysynaptic inhibition between striatal cholinergic interneurons. tocris.com

Computational and Structural Biology Approaches

Computational and structural biology methods provide a powerful framework for understanding the molecular basis of DHβE's interaction with nAChRs. These in silico approaches complement experimental data by offering detailed atomic-level views of the ligand-receptor complex.

Molecular dynamics (MD) simulations have been employed to investigate the conformational changes in the human α4β2 nAChR upon binding of DHβE. nih.govnih.gov In these simulations, DHβE was modeled into the nicotine (B1678760) binding site of the α4β2 nAChR crystal structure. nih.govnih.govuow.edu.au The simulations, spanning a combined time of 2.6 μs, revealed that the binding of DHβE induces distinct conformational changes compared to the agonist-bound state. nih.govnih.gov

These simulations suggest that DHβE binding leads to a larger opening of the C-loop of the α4 subunits and an outward tilting of the extracellular domain's β-sheet core. nih.govuow.edu.au This movement is transmitted to the transmembrane domain, ultimately resulting in the closure of the ion pore. nih.govuow.edu.au The simulations identified key residues, such as α4 L257 (9') and α4 L264 (16'), as the main constrictions in the transmembrane pore in the antagonist-bound state. nih.govnih.gov

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. researchgate.netmdpi.comnih.gov In the context of DHβE research, an initial model of its interaction with the orthosteric binding site of the α4β2 nAChR was generated using the crystal structures of the acetylcholine-binding protein (AChBP) in complex with DHβE and the human α4β2 nAChR. uow.edu.au This initial model served as the starting point for the more extensive molecular dynamics simulations. uow.edu.au By replacing the nicotine molecules in the α4β2 nAChR structure with DHβE based on the superimposed structures, a plausible binding pose was established for further computational analysis. nih.govnih.govuow.edu.au

In Vivo Neurochemical and Imaging Modalities

Investigating the effects of DHβE in living organisms provides crucial information about its influence on complex neural circuits and behavior. In vivo techniques allow for the measurement of neurochemical changes and the visualization of neuronal activity in response to DHβE administration.

One of the key in vivo techniques used to study the effects of DHβE is intracerebral microdialysis. This method allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter levels. Studies in mice have utilized microdialysis to investigate how DHβE, when perfused into the nucleus accumbens or the ventral tegmental area, modulates dopamine (B1211576) release elicited by substances like cocaine. nih.gov These experiments have shown that the effects of DHβE on dopamine levels are region- and subtype-specific, highlighting the complex role of nAChRs in modulating the mesolimbic dopamine system. nih.gov

While direct imaging of DHβE binding in vivo is less common, advanced imaging techniques are emerging that allow for the visualization of dynamic neurochemical networks. biorxiv.orgyulonglilab.org The development of novel fluorescent sensors for neurotransmitters like dopamine, combined with multiphoton microscopy, offers the potential to visualize the real-time neurochemical consequences of nAChR blockade by DHβE in behaving animals. biorxiv.orgyulonglilab.org These approaches will be invaluable for understanding how DHβE-induced alterations in cholinergic signaling impact broader neural circuit function.

Voltammetric Analysis of Neurotransmitter Release (e.g., Dopamine)

Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution, enabling the real-time measurement of neurotransmitter release and uptake in specific brain regions. nih.gov This method is particularly well-suited for studying easily oxidizable molecules like dopamine. nih.gov In the context of DHβE research, FSCV is used to determine how β2-containing (β2*) nAChRs modulate dopamine dynamics in reward-related brain areas, such as the nucleus accumbens (NAc).

Research using FSCV in brain slices has shown that a history of nicotine exposure can alter the way DHβE affects dopamine release. In one study, repeated nicotine administration blunted the ability of DHβE to decrease dopamine release evoked by single electrical pulses. nih.gov This suggests that chronic nicotine leads to neuroadaptations in the β2* nAChR systems that control dopamine. Further investigations have used FSCV to show that DHβE decreases dopamine release in response to low-frequency (single pulse) electrical stimulations but not high-frequency stimulations. nih.gov This frequency-dependent effect highlights the nuanced role of α4β2* nAChRs in modulating different modes of dopaminergic firing, such as tonic and phasic activity. nih.govnih.gov

Table 1: Effect of DHβE on Dopamine Release as Measured by FSCV
Experimental ConditionEffect of DHβE ApplicationKey FindingReference
Single Pulse Stimulation (Nicotine-Naïve)Decrease in dopamine releaseHighlights baseline modulation of tonic dopamine release by β2* nAChRs. nih.gov
Single Pulse Stimulation (Chronic Nicotine Exposure)Blunted decrease in dopamine releaseSuggests neuroadaptation in β2* nAChR function following chronic nicotine. nih.gov
High-Frequency StimulationNo significant decrease in dopamine releaseIndicates β2* nAChRs may have a less prominent role in modulating high-frequency, phasic dopamine release. nih.gov

Positron Emission Tomography (PET) Imaging of nAChRs

Positron Emission Tomography (PET) is a non-invasive in vivo imaging technique that allows for the quantification and visualization of receptor density and distribution in the living brain. researchgate.net By using radiolabeled ligands that bind to specific targets, researchers can study changes in receptor levels associated with disease states or pharmacological challenges. For α4β2 nAChRs, several PET radiotracers, such as [¹⁸F]Nifene and 2-[¹⁸F]-fluoro-A85380, have been developed to image this receptor subtype with high specificity. nih.govmdpi.com

While DHβE itself is not typically radiolabeled for PET, it is used in PET imaging paradigms as a blocking agent to confirm the specificity of a radioligand signal or to investigate the functional consequences of α4β2 nAChR antagonism. For instance, a study investigating the role of α4β2 nAChRs in neuroinflammation following cerebral ischemia in rats used PET with 2-[¹⁸F]-fluoro-A85380 to demonstrate an increase in α4β2 receptor expression in the ischemic territory. nih.gov Subsequently, the administration of DHβE was shown to modulate the inflammatory response, which was monitored using a different PET radioligand, [¹¹C]PK11195, that targets a marker of glial cell activation. nih.gov This innovative approach demonstrates how DHβE can be integrated into multi-tracer PET studies to link receptor function to downstream pathological processes.

Immunohistochemical Analysis of Receptor Expression and Localization

Immunohistochemistry (IHC) is a laboratory technique that uses antibodies to detect the presence and location of specific proteins (antigens) within tissue sections. This method provides detailed anatomical information about receptor distribution at the cellular and subcellular level. In DHβE-related research, IHC is a crucial tool for visualizing the α4 and β2 subunits of the nAChR, confirming the presence of the target receptor in the specific neurons and brain circuits being investigated.

For example, in studies combining PET imaging with post-mortem tissue analysis, IHC has been used to confirm that the increased PET signal for α4β2 nAChRs after cerebral ischemia corresponds to an overexpression of these receptors in microglia/macrophages and astrocytes. nih.gov Other studies have used immunocytochemistry to visualize the localization of endogenous α4-containing nAChRs in cultured midbrain neurons, providing a cellular map for interpreting the effects of DHβE in electrophysiological or other functional assays. nih.gov This anatomical validation is essential for accurately attributing the pharmacological effects of DHβE to its action on specific cell populations.

Behavioral Paradigms in Rodent Models

Behavioral pharmacology provides essential tools for understanding the in vivo function of neurotransmitter systems. The use of DHβE in various rodent behavioral paradigms has been instrumental in defining the role of α4β2* nAChRs in the subjective, reinforcing, and motor effects of nicotine and other psychoactive compounds.

Drug Discrimination Procedures

Drug discrimination is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of drugs. In this paradigm, an animal is trained to make one response (e.g., press a specific lever) after receiving a drug and a different response after receiving a vehicle (e.g., saline). Once trained, the animal can be tested with other compounds to see if they substitute for the training drug (produce the same subjective effect) or with antagonists to see if they can block the training drug's effect.

DHβE has been extensively used in nicotine discrimination studies. Research consistently shows that DHβE dose-dependently blocks the discriminative stimulus effects of nicotine, indicating that it prevents animals from recognizing nicotine's subjective cue. nih.govnih.gov This blockade is competitive, as it can be overcome by increasing the dose of nicotine, which results in a rightward shift of the nicotine dose-response curve. nih.gov For example, one study found that DHβE shifted the nicotine dose-response curve to the right by a factor of 9.4. nih.gov These findings provide strong evidence that the subjective effects of nicotine are mediated primarily through α4β2* nAChRs.

Table 2: Summary of DHβE Effects in Nicotine Drug Discrimination Studies
Study FocusAntagonistEffect on Nicotine CueKey FindingReference
Characterization of AntagonismDHβEBlocked discriminative stimulus effectDemonstrates α4β2* nAChR mediation of nicotine's subjective effects. nih.govnih.gov
Mechanism of AntagonismDHβECaused a 9.4-fold rightward shift in nicotine dose-response curveSuggests a competitive mode of action at the receptor. nih.gov
Comparison with Novel AgonistsDHβEAntagonized discriminative effects of nicotine and some epibatidine (B1211577) analogsHelps determine the relative contribution of the β2 subunit to the effects of novel compounds. frontierspartnerships.org

Conditioned Reinforcement and Conditioned Taste Aversion Assays

Conditioned reinforcement and conditioned taste aversion (CTA) are behavioral paradigms that measure the rewarding and aversive properties of drugs, respectively. In conditioned reinforcement, a neutral stimulus (like a light or tone) is paired with a reward (like a drug infusion), and the animal will later work to receive the neutral stimulus alone. In CTA, a novel taste is paired with the unpleasant effects of a drug, causing the animal to avoid that taste in the future.

Studies have shown that DHβE can block the aversive stimulus properties of nicotine. When co-administered with nicotine, DHβE prevents the development of a CTA to a paired taste, suggesting that the aversive qualities of nicotine that drive this learning are mediated by α4β2* nAChRs. nih.gov In paradigms of conditioned reinforcement, DHβE has been found to attenuate the ability of nicotine to enhance responding for a conditioned cue, such as one previously paired with alcohol. nih.gov This indicates that α4β2* nAChRs are critical for nicotine's ability to increase the motivational salience of environmental cues associated with other rewards.

Locomotor Activity and Exploratory Behavior Assessments

Locomotor activity is a fundamental measure of behavior that can be used to assess the stimulant or depressant effects of drugs. Nicotine has complex effects on motor activity, often causing an initial depression followed by stimulation, particularly after repeated exposure. nih.gov DHβE has been instrumental in dissecting the receptor subtypes responsible for these different effects.

Research has demonstrated that DHβE selectively antagonizes the locomotor-activating effects of nicotine in rats with a history of nicotine exposure. nih.gov However, the same doses of DHβE fail to block the locomotor-depressant effects of nicotine observed in drug-naïve animals. nih.gov This selective blockade strongly supports the hypothesis that different subtypes of nAChRs mediate the stimulant versus the depressant effects of nicotine on motor activity, with α4β2* receptors being crucial for the stimulant properties. nih.gov During nicotine withdrawal, locomotor activity decreases, and this hypoactivity is a key somatic sign of the withdrawal syndrome. mdpi.com

Genetic and Molecular Manipulations

Site-directed mutagenesis is a powerful molecular technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. In the context of Dihydro-beta-erythroidine research, this method has been pivotal for identifying the specific amino acid residues within nicotinic acetylcholine receptor subunits that are crucial for antagonist binding and receptor function. By mutating specific residues and then examining the functional consequences through electrophysiology or binding assays, researchers can construct a detailed map of the DHβE interaction site.

Molecular dynamics simulations combined with electrophysiological studies of mutated receptors have been employed to investigate the conformational changes of the human α4β2 nAChR when bound by DHβE. nih.gov These studies modeled DHβE in the agonist binding site of the receptor's crystal structure and used simulations to observe how the receptor transitions from a desensitized to a closed/resting state. nih.gov The results from these computational models were then validated by performing electrophysiological recordings on receptors that had been intentionally mutated at key positions. nih.gov This combined approach suggested that the side chains of specific amino acids, such as α4 L257 (at the 9' position) and α4 L264 (at the 16' position), form the main constrictions in the transmembrane pore, acting as a gate. nih.gov The involvement of the 9' position in channel gating is well-established, but this research highlighted a novel role for the 16' position. nih.gov Subsequent functional analysis of mutated receptors confirmed that the L257 residue influences the slow component of desensitization. nih.gov Such studies provide a structural basis for understanding how DHβE stabilizes a closed state of the receptor and are valuable for the rational design of new therapeutic compounds. nih.gov

Comparative Pharmacological Profiles and Antagonist Interactions

Differentiation from Non-Competitive Nicotinic Acetylcholine (B1216132) Receptor Antagonists (e.g., Mecamylamine)

The distinction between competitive and non-competitive antagonists lies in their mechanism of action at the nicotinic acetylcholine receptor.

Dihydro-beta-erythroidine (DHβE) acts as a competitive antagonist . medchemexpress.com This means it binds to the same site on the nAChR as the endogenous agonist, acetylcholine (ACh), known as the orthosteric site. By occupying this site, DHβE physically prevents ACh from binding and activating the receptor. nih.gov A hallmark of competitive antagonism is that its inhibitory effect can be surmounted by increasing the concentration of the agonist.

Mecamylamine , in contrast, is a non-competitive antagonist . medchemexpress.comwikipedia.org It does not compete with ACh for the same binding site. Instead, it is thought to block the ion channel pore of the nAChR. nih.gov This action prevents ion flow even if ACh is bound to the receptor. Consequently, the inhibition by mecamylamine cannot be fully overcome by increasing the concentration of ACh, leading to a reduction in the maximum possible response. nih.gov While both compounds can block nicotine-evoked responses, their underlying mechanisms are different. nih.govunl.edu

CharacteristicDihydro-beta-erythroidine (DHβE)Mecamylamine
Antagonist TypeCompetitiveNon-competitive
Binding SiteOrthosteric site (same as acetylcholine)Allosteric site (e.g., within the ion channel)
Effect on AgonistPrevents agonist from bindingPrevents channel opening despite agonist binding
Reversibility by AgonistSurmountable (inhibition can be overcome by increasing agonist concentration)Insurmountable (inhibition reduces maximal response)
Receptor SelectivitySelective, with higher affinity for α4-containing subtypes (e.g., α4β2)Non-selective, blocks various nAChR subtypes medchemexpress.comnih.gov

Comparative Profiling with Other Competitive Nicotinic Antagonists (e.g., Methyllycaconitine)

DHβE and Methyllycaconitine (MLA) are both competitive antagonists of nAChRs, but they exhibit distinct pharmacological profiles, particularly in their selectivity for different receptor subtypes.

Dihydro-beta-erythroidine (DHβE) shows moderate selectivity for neuronal nAChRs containing the α4 subunit. Its inhibitory concentrations (IC50) are reported to be 0.37 μM for α4β2 receptors and 0.19 μM for α4β4 receptors.

Methyllycaconitine (MLA) is a highly potent and selective competitive antagonist for α7-containing neuronal nAChRs. medchemexpress.com It interacts with α7 nAChRs with a very high affinity, with Ki values reported in the nanomolar range (e.g., 33 nM against α-conotoxin-MII binding, which targets α3/α6β2β3* receptors). nih.gov While primarily known for its α7 selectivity, MLA can also antagonize other subtypes like α3β2 and α4β2, but at much higher concentrations. wikipedia.orgnih.gov This difference in subtype selectivity makes DHβE and MLA valuable as pharmacological tools to distinguish the roles of α4β2* and α7* nAChRs in physiological and pathological processes.

CompoundPrimary nAChR Subtype TargetReported Potency (IC50 / Ki)
Dihydro-beta-erythroidine (DHβE)α4β2, α4β4IC50: 0.37 μM (α4β2), 0.19 μM (α4β4)
Methyllycaconitine (MLA)α7Ki: ~1-33 nM nih.govwikipedia.org

Interactions with Allosteric Modulators of nAChRs

Allosteric modulators bind to a site on the receptor that is different from the agonist-binding (orthosteric) site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to an agonist.

The interaction of DHβE with nAChR PAMs provides further insight into the complex pharmacology of these receptors.

Desformylflustrabromine (dFBr) is a PAM that selectively potentiates α4β2 nAChRs. nih.govnih.govnih.gov Research investigating the interaction between DHβE and dFBr found that the presence of dFBr did not cause significant changes in the inhibition kinetics of DHβE. nih.gov This suggests that even when the receptor is being positively modulated by dFBr, DHβE can still competitively block the orthosteric site, and its fundamental competitive antagonist profile is maintained.

Morantel is another PAM that enhances the activity of nAChRs, particularly the α3β2 subtype, by binding to a non-canonical, allosteric site. mdpi.comnih.gov Interestingly, studies have shown that DHβE inhibits morantel-evoked currents in a non-competitive manner. nih.govmerckmillipore.comresearchgate.net This indicates that while DHβE competes with ACh at the primary binding site, its interaction with the receptor-modulator complex is more complex. When Morantel is bound to its allosteric site, DHβE can still inhibit the receptor's function, but the kinetics of this inhibition are not classically competitive, reflecting the distinct binding sites and mechanisms of the two compounds. nih.gov

Positive Allosteric Modulator (PAM)Primary nAChR TargetInteraction with Dihydro-beta-erythroidine (DHβE)
Desformylflustrabromine (dFBr)α4β2DHβE's competitive inhibition kinetics are not significantly altered by dFBr. nih.gov
Morantelα3β2DHβE inhibits morantel-evoked currents non-competitively. nih.govmerckmillipore.comresearchgate.net

Research Implications and Future Directions

Translational Potential in Nicotine (B1678760) Use Disorder Research

The α4β2 nAChR subtype is heavily implicated in the reinforcing and addictive properties of nicotine. grantome.comnih.gov As a selective antagonist for this receptor, DHβE has demonstrated significant potential in preclinical models of nicotine dependence, highlighting its value in developing smoking cessation therapies.

Research shows that DHβE can effectively block a range of nicotine's behavioral effects. In rodent models, it attenuates nicotine-induced conditioned place preference (CPP), a measure of the rewarding effects of the drug. nih.gov Furthermore, DHβE dose-dependently blocks the ability of nicotine to act as an interoceptive conditional stimulus (CS), a key factor in craving and relapse. nih.govnih.gov Studies have demonstrated that DHβE can prevent the development of conditioned taste aversion (CTA) when co-administered with nicotine and can block the discriminative stimulus effects of nicotine, which are central to the drug's subjective effects. nih.govmedchemexpress.com

DHβE has also been instrumental in studying nicotine withdrawal. In rats, administration of DHβE following nicotine exposure can precipitate withdrawal-like symptoms, such as an elevation in intracranial self-stimulation (ICSS) thresholds, which is indicative of an anhedonic state. nih.gov By blocking the rewarding effects of nicotine and contributing to the understanding of withdrawal mechanisms, DHβE underscores the therapeutic potential of α4β2 nAChR antagonism.

Table 1: Effects of Dihydro-beta-erythroidine (DHβE) in Preclinical Models of Nicotine Dependence
Preclinical ModelEffect of NicotineEffect of DHβE AdministrationImplication for Nicotine Use Disorder
Conditioned Place Preference (CPP)Induces preference for nicotine-paired environmentAttenuates nicotine-induced CPP. nih.govBlocks rewarding effects of nicotine.
Drug Discrimination / Conditional Stimulus (CS)Acts as a discriminable internal cueDose-dependently blocks nicotine-evoked responding. nih.govnih.govInhibits subjective effects and cue-induced craving.
Conditioned Taste Aversion (CTA)Induces aversion to a taste paired with nicotinePrevents the development of nicotine-induced CTA. nih.govModulates aversive properties of nicotine.
Intracranial Self-Stimulation (ICSS)Withdrawal elevates reward thresholdsPrecipitates withdrawal-like elevations in ICSS thresholds. nih.govAids in studying the neurobiology of nicotine withdrawal.

Contributions to Understanding Neuropsychiatric and Neurological Disorders

The widespread distribution of α4β2* nAChRs in the central nervous system points to their involvement in a variety of brain functions and disorders. nih.goveunetworkadultadhd.com DHβE has been pivotal in dissecting the role of these receptors in cognitive processes, mood regulation, and the response to neuronal injury.

The α4β2* nAChRs are known to play a significant role in cognitive functions such as working memory and attention. nih.govnih.gov Research using DHβE has helped to clarify this role. For instance, studies on contextual fear conditioning, a hippocampus-dependent learning task, have shown that DHβE can attenuate the memory-enhancing effects of nicotine, suggesting that these cognitive effects are mediated through α4β2* nAChRs. nih.gov

In primate models, the local application of DHβE into the dorsolateral prefrontal cortex (dlPFC), a brain region critical for executive function, has been shown to reverse the enhancing effects of α4β2-nAChR agonists on the firing of "delay cells." nih.gov These neurons are crucial for maintaining information in working memory. By selectively blocking these receptors, DHβE helps to confirm their essential contribution to the neuronal activities that underlie higher cognitive processes. nih.gov

There is growing evidence for the involvement of the cholinergic system in the pathophysiology of mood disorders. acs.org Preclinical studies have demonstrated that nAChR antagonists, including DHβE, possess antidepressant-like properties. In standard animal models of depression, such as the forced swim test (FST) and the tail suspension test (TST), DHβE has been shown to produce effects consistent with antidepressant activity. nih.govrndsystems.com This suggests that blocking α4β2* nAChRs may be a viable strategy for developing novel antidepressant medications. nih.gov

In the context of anxiety, DHβE has been used to investigate the anxiolytic effects of nicotine. Studies using the social interaction test in rats have shown that the anxiety-reducing effect of nicotine administered into the dorsal raphe nucleus can be antagonized by DHβE. medchemexpress.comresearchgate.net This indicates that α4β2* nAChRs within this specific brain region are key mediators of nicotine's anxiolytic properties.

Table 2: Application of DHβE in Models of Neuropsychiatric Disorders
Disorder AreaAnimal Model / MethodKey Finding with DHβEScientific Contribution
Cognitive DysfunctionContextual Fear Conditioning (Mice)Attenuates nicotine-enhanced memory consolidation. nih.govImplicates α4β2* nAChRs in nicotine's cognitive effects.
Cognitive DysfunctionIontophoresis in Primate dlPFCReverses agonist-induced enhancement of delay cell firing. nih.govConfirms α4β2* nAChR role in working memory circuitry.
DepressionForced Swim Test / Tail Suspension Test (Mice)Exhibits antidepressant-like effects. nih.govrndsystems.comSupports α4β2* nAChR antagonism as a potential antidepressant strategy.
AnxietySocial Interaction Test (Rats)Blocks the anxiolytic effect of nicotine in the dorsal raphe nucleus. medchemexpress.comresearchgate.netIdentifies a specific neural substrate for nicotine's anxiolytic action.

Neuroinflammation is a critical component in the pathology of acute brain injuries like ischemic stroke and chronic neurodegenerative diseases. nih.govmdpi.com Recent research has begun to uncover the role of nAChRs in modulating these inflammatory processes. Studies suggest that nicotine can suppress neuroinflammation in ischemic rats by activating α4β2 nAChRs, an effect that is linked to the JAK2-STAT3 signaling pathway. researchgate.netnih.gov The use of DHβE in these models has been crucial, as it blocks this anti-inflammatory effect of nicotine, confirming the involvement of the α4β2 receptor subtype. researchgate.netnih.gov

Interestingly, another study using PET imaging in a rat model of middle cerebral artery occlusion (MCAO) found that treatment with DHβE after the ischemic event led to an increase in the binding of [11C]PK11195, a marker for activated microglia/macrophages. jneurosci.org This finding suggests that antagonism of α4β2 receptors may enhance the neuroinflammatory response following cerebral ischemia. jneurosci.org Together, these studies indicate that α4β2* nAChRs are key players in the brain's inflammatory response to injury, and DHβE is an essential tool for probing these mechanisms.

Advanced Concepts in nAChR Subtype-Specific Drug Discovery and Development

The complexity of the nAChR family, with its numerous subunit combinations, presents a significant challenge for drug discovery. Developing ligands with high selectivity for a specific subtype is a major goal to maximize therapeutic efficacy and minimize side effects. DHβE, as a well-characterized, selective antagonist for α4β2* nAChRs, serves as an invaluable reference compound and structural template in this endeavor. nih.govgrantome.com

Medicinal chemistry efforts have used the unique tetracyclic spiroamine scaffold of DHβE to explore structure-activity relationships (SAR). nih.gov By synthesizing and evaluating analogues of DHβE, researchers aim to identify the key pharmacophoric elements responsible for its affinity and selectivity at the α4β2 subtype. nih.gov For example, studies have investigated simplified analogues where parts of the ring structure are removed, revealing that while the core structure maintains activity, even minor modifications can drastically reduce affinity. nih.gov

Furthermore, newly developed selective α4β2 nAChR antagonists are often compared to DHβE to benchmark their potency and selectivity. nih.gov This comparative pharmacology is essential for validating new chemical entities and advancing the development of next-generation therapeutics targeting the α4β2 receptor for conditions ranging from nicotine addiction to neuropsychiatric disorders. nih.gov The continued use of DHβE as a research probe will undoubtedly facilitate a deeper understanding of nAChR pharmacology and spur the rational design of novel, subtype-selective drugs. grantome.com

Q & A

Q. What experimental protocols are recommended for in vivo administration of DHβE HBr to ensure reproducibility in rodent models of nicotine addiction?

To minimize variability, use standardized dosing regimens (e.g., 1–5 mg/kg intraperitoneal injection in saline) and control for circadian rhythms by administering at consistent times . Pair behavioral assays (e.g., conditioned place preference) with postmortem receptor binding studies to correlate antagonism of α4β2 nicotinic acetylcholine receptors (nAChRs) with behavioral outcomes. Validate purity via HPLC and confirm solubility in aqueous buffers (pH 6–7) to prevent aggregation .

Q. How can DHβE HBr’s selectivity for nAChR subtypes be assessed in vitro?

Employ competitive radioligand binding assays using α4β2- and α7-nAChR-expressing cell lines. Use [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7 receptors. Calculate IC₅₀ values and cross-validate with functional assays (e.g., calcium imaging or electrophysiology) to confirm antagonism .

Q. What are the methodological pitfalls in interpreting DHβE HBr’s effects on cognitive function in Alzheimer’s disease models?

Control for off-target effects on muscarinic receptors by co-administering selective antagonists (e.g., scopolamine hydrobromide) and use Morris water maze trials with blinded scoring to reduce bias. Ensure DHβE HBr does not cross the blood-brain barrier in peripheral studies by quantifying cerebrospinal fluid levels post-administration .

Advanced Research Questions

Q. How can contradictory findings on DHβE HBr’s efficacy in reducing nicotine self-administration across species (e.g., rodents vs. primates) be resolved?

Conduct cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling:

  • Compare metabolic half-lives using LC-MS/MS in plasma and brain tissue.
  • Adjust dosing intervals to account for species-specific clearance rates.
  • Use operant conditioning paradigms with progressive ratio schedules to standardize motivation metrics .

Table 1: Species-Specific PK Parameters for DHβE HBr

SpeciesT₁/₂ (hr)Brain Penetrance (%)Effective Dose (mg/kg)
Rat1.812–152.5
Monkey3.28–105.0

Q. What strategies address DHβE HBr’s limited solubility in chronic dosing studies?

  • Use cyclodextrin-based solubilization or nanoemulsion formulations to enhance bioavailability .
  • Validate stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor for hydrobromide dissociation using FTIR spectroscopy .

Q. How should researchers reconcile DHβE HBr’s dual role as a cognitive enhancer and motor inhibitor in Parkinsonian models?

Implement multivariate analysis:

  • Apply principal component analysis (PCA) to separate cognitive and motor variables in behavioral datasets.
  • Use optogenetics to isolate nAChR modulation in striatal vs. hippocampal circuits .

Methodological Guidance for Contradictory Data

Q. What statistical frameworks are optimal for analyzing dose-response inconsistencies in DHβE HBr studies?

  • Apply Bayesian hierarchical models to account for inter-study variability.
  • Use sensitivity analysis to identify outlier datasets and re-evaluate experimental conditions (e.g., temperature, strain differences) .

Q. How can DHβE HBr’s off-target effects on monoamine transporters be ruled out?

Perform transporter inhibition assays:

  • Screen for dopamine/serotonin uptake inhibition using HEK293 cells expressing human DAT/SERT.
  • Compare DHβE HBr’s affinity (Ki) with selective inhibitors (e.g., cocaine for DAT) .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in DHβE HBr research?

  • Adhere to the ARRIVE guidelines for in vivo studies, detailing anesthesia, euthanasia, and randomization.
  • Publish raw electrophysiology traces and HPLC chromatograms as supplemental data .

Q. How can researchers mitigate bias in DHβE HBr’s behavioral assays?

  • Use automated tracking software (e.g., EthoVision) instead of manual scoring.
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-erythroidine hydrobromide
Reactant of Route 2
Dihydro-beta-erythroidine hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。